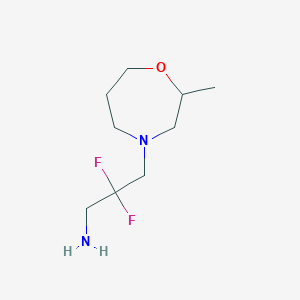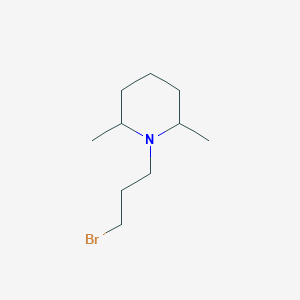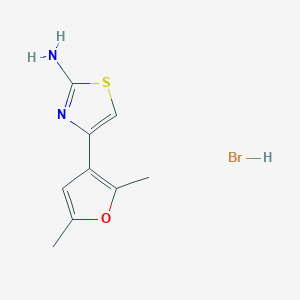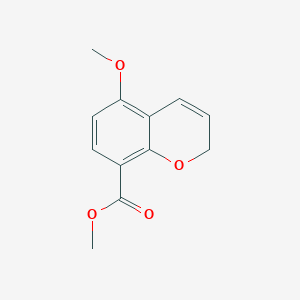
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine is a chemical compound with the molecular formula C₉H₁₈F₂N₂O. This compound is characterized by the presence of a difluoromethyl group and an oxazepane ring, which contribute to its unique chemical properties. It is primarily used in research and development within various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazepane Ring: The oxazepane ring is synthesized through a cyclization reaction involving an appropriate amine and an epoxide.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Final Assembly: The final step involves coupling the oxazepane ring with the difluoromethylated intermediate under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoroketone, while reduction may produce a difluoroalkane.
Applications De Recherche Scientifique
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group and oxazepane ring contribute to its binding affinity and specificity. The compound may modulate enzymatic activity or receptor function through these interactions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine: Lacks the difluoromethyl group, resulting in different chemical properties.
2,2-Difluoro-3-(2-methyl-1,4-piperidin-4-yl)propan-1-amine: Contains a piperidine ring instead of an oxazepane ring.
Uniqueness
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine is unique due to the presence of both the difluoromethyl group and the oxazepane ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C9H18F2N2O |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H18F2N2O/c1-8-5-13(3-2-4-14-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3 |
Clé InChI |
OGXHEWVHCDZZPD-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCCO1)CC(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13173338.png)





![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13173393.png)

![N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide](/img/structure/B13173406.png)



![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)

